trans-1-(Methylthio)-2-butene
Description
Strategic Importance of Organosulfur Compounds in Contemporary Chemical Research
The significance of organosulfur compounds in modern chemical research is multifaceted and profound. thieme-connect.com They are key components in a vast array of pharmaceuticals, agrochemicals, and advanced materials. thieme-connect.commarketresearchintellect.com The versatility of sulfur, which can exist in multiple oxidation states, allows for a wide range of chemical transformations, making organosulfur compounds valuable intermediates in organic synthesis. cardiff.ac.uknih.gov Researchers are continually exploring new methods for creating carbon-sulfur bonds and leveraging the unique properties of these compounds to build complex molecular architectures. cardiff.ac.ukrsc.org The development of novel catalysts and synthetic methodologies in organosulfur chemistry is a vibrant area of investigation, driven by the demand for more efficient and sustainable chemical processes. researchgate.netjst.go.jp
The applications of organosulfur compounds are extensive. In medicine, they are found in antibiotics, such as penicillin, and in drugs used to treat a variety of conditions, including cancer and cardiovascular diseases. wikipedia.orgmarketresearchintellect.com In agriculture, they are essential components of many fungicides and pesticides. marketresearchintellect.com Furthermore, their unique electronic and physical properties make them suitable for use in materials science, for example, in the production of polymers and other advanced materials. britannica.com
Foundations of Alkenyl Thioether Chemistry: Structural Isomerism and Reactivity Paradigms
Alkenyl thioethers, also known as vinyl sulfides, are characterized by a sulfur atom attached to a doubly bonded carbon atom. acs.orgresearchgate.net This structural arrangement gives rise to distinct chemical properties and reactivity patterns.
Structural Isomerism: Like other alkenes, alkenyl thioethers can exhibit stereoisomerism, specifically cis-trans (or E/Z) isomerism, depending on the substitution pattern around the double bond. lmu.edu For instance, 1-(Methylthio)-2-butene can exist as both cis and trans isomers. nist.gov The spatial arrangement of the substituents significantly influences the molecule's physical and chemical properties.
Reactivity Paradigms: The reactivity of alkenyl thioethers is governed by the interplay between the electron-rich double bond and the adjacent sulfur atom. The sulfur atom, being more polarizable than oxygen, can influence the electron density of the double bond and participate in various reactions. masterorganicchemistry.com Alkenyl thioethers can undergo addition reactions, similar to other alkenes, and are also susceptible to oxidation at the sulfur atom to form sulfoxides and sulfones. ontosight.ai These oxidized derivatives have their own unique chemistry and applications. The synthesis of alkenyl thioethers can be achieved through several methods, including the hydrothiolation of alkynes and cross-coupling reactions. acs.org
Research Trajectories and Academic Significance of trans-1-(Methylthio)-2-butene within Organosulfur Synthesis
While a significant body of research exists on the broader class of alkenyl thioethers, specific investigations into this compound are more focused. This compound serves as a model system for studying the fundamental reactivity of alkenyl thioethers and for developing new synthetic methods.
Research involving related structures, such as 3-methyl-1-(methylthio)-2-butene, which has been identified in the defensive secretions of certain insects, highlights the natural occurrence and potential biological relevance of such compounds. nsf.govresearchgate.net The synthesis of these and similar molecules is of interest for both academic exploration and potential applications. nsf.gov
The academic significance of this compound lies in its utility as a building block in organic synthesis. The development of stereoselective methods for the synthesis of complex molecules often relies on the predictable reactivity of well-defined starting materials like this. researchgate.net For example, palladium-catalyzed reactions have been developed for the synthesis of Z-alkenyl thioethers with high diastereoselectivity, demonstrating the fine control that can be achieved in these systems. acs.orglookchem.com These synthetic advancements contribute to the broader toolkit available to organic chemists for constructing molecules with specific three-dimensional arrangements, which is crucial in fields like drug discovery and materials science.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C5H10S nih.gov |
| Molecular Weight | 102.20 g/mol nih.gov |
| CAS Registry Number | 4088-54-4 nist.gov |
| IUPAC Name | (E)-1-methylsulfanylbut-2-ene nih.gov |
Further research into the specific reactions and potential applications of this compound will continue to contribute to the rich and diverse field of organosulfur chemistry.
Structure
3D Structure
Properties
CAS No. |
4088-54-4 |
|---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
(E)-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C5H10S/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+ |
InChI Key |
QPUBNJBEYGHVGN-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CSC |
Canonical SMILES |
CC=CCSC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trans 1 Methylthio 2 Butene and Analogous Alkenyl Thioethers
Catalytic Approaches to Carbon-Sulfur Bond Formation
The formation of C–S bonds through catalysis represents a powerful and efficient strategy for constructing alkenyl thioethers. Transition metals, in particular, have been extensively explored for their ability to mediate these transformations under mild conditions with high degrees of control over regioselectivity and stereoselectivity.
Radical-Mediated Stereoselective Syntheses of Alkenyl Thioethers
Radical reactions provide a powerful alternative to metal-catalyzed processes for C–S bond formation. Modern photoredox catalysis, in particular, has enabled the development of mild and selective methods for synthesizing alkenyl thioethers.
A highly effective protocol involves the visible-light-mediated reaction of alkenyl bromides with thiols in a basic medium. researchgate.netthieme-connect.com This method is notable for being catalyst-free and highly stereoselective. researchgate.netthieme-connect.com The reaction proceeds through the photochemical excitation of a halogen-bonding complex formed between the alkenyl bromide (the halogen bond donor) and the thiolate (the halogen bond acceptor). thieme-connect.com This excitation leads to the formation of alkenyl and sulfur-centered radicals, which then recombine to form the thioether product. thieme-connect.com This process generally favors the formation of the trans-isomer. For example, a specific reaction yielded the trans-alkenyl thioether with a diastereomeric ratio of 5.5:1 over the cis-isomer. thieme-connect.com The methodology has a broad functional group tolerance and can be scaled up efficiently using a continuous-flow protocol. thieme-connect.com
Table 3: Photochemical Synthesis of Alkenyl Thioethers thieme-connect.com
| Alkenyl Bromide | Thiol | Isolated Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| (E)-1-Bromo-2-phenylethene | Thiophenol | 85 | >20:1 |
| (E)-1-Bromo-2-phenylethene | 4-Methylbenzenethiol | 65 | 5.5:1 |
| (E)-3-Bromobut-2-enenitrile | Thiophenol | 92 | >20:1 |
| (E)-Ethyl 3-bromoacrylate | 4-Chlorobenzenethiol | 75 | >20:1 |
| 1-Bromocyclohexene | Thiophenol | 86 | N/A |
Table of Compounds
Photochemical Activation and Halogen-Bonding Complexes for Radical Generation
A novel and powerful strategy for forming C-S bonds involves the photochemical activation of halogen-bonding (XB) complexes. thieme-connect.comresearchgate.net This catalyst-free method utilizes visible light to initiate a radical-based cross-coupling between alkenyl bromides and thiols. thieme-connect.comthieme-connect.com The mechanism is proposed to begin with the formation of a halogen-bonding complex between the electron-deficient halogen atom of the alkenyl bromide and the electron-donating thiolate anion. rsc.orgrsc.org Upon irradiation with visible light (e.g., a 427 nm LED), this complex undergoes photoinduced electron transfer (PET), leading to its fragmentation into an alkenyl radical and a sulfur-centered radical. thieme-connect.comrsc.org The subsequent recombination of these radical intermediates forges the desired C-S bond, yielding the alkenyl thioether. rsc.org
This method is noted for its mild reaction conditions, wide functional group tolerance, and high stereoselectivity, often favoring the formation of the trans-isomer. thieme-connect.comthieme-connect.com Mechanistic studies, including light/off experiments and the use of radical inhibitors like TEMPO, support the proposed radical pathway. rsc.org Furthermore, the existence of the halogen-bonding complex has been supported by NMR studies and DFT calculations, which show a shorter-than-expected distance between the sulfur and halogen atoms, indicating a significant interaction. rsc.org
Table 1: Examples of Alkenyl Thioether Synthesis via Photochemical Activation of Halogen-Bonding Complexes
| Alkenyl Bromide | Thiol | Product | Yield (%) | trans/cis Ratio | Reference |
|---|---|---|---|---|---|
| (E)-1-bromo-2-phenylethene | Thiophenol | 1-phenyl-2-(phenylthio)ethene | 65 | 5.5:1 | thieme-connect.com |
| (E)-1-bromo-2-phenylethene | 4-Methylbenzenethiol | 1-phenyl-2-(p-tolylthio)ethene | 72 | 7:1 | thieme-connect.com |
| (E)-bromo(phenyl)ethene | 4-Chlorobenzenethiol | 1-((4-chlorophenyl)thio)-2-phenylethene | 80 | 6:1 | thieme-connect.com |
| (E)-(2-bromovinyl)benzene | Benzene-1,4-dithiol | 1,4-bis(((E)-2-phenylvinyl)thio)benzene | 55 | >20:1 | thieme-connect.com |
Thiyl Radical Chemistry in Thiol-Ene Reactions
The thiol-ene reaction is a classic, highly efficient, and atom-economical method for constructing C-S bonds, representing a cornerstone of "click chemistry". bohrium.comwikipedia.org The process is a radical chain reaction that typically proceeds via an anti-Markovnikov addition of a thiol to an alkene. wikipedia.orgfrontiersin.org The reaction can be initiated by various means, including thermal or photochemical initiators, or under visible-light photoredox catalysis. frontiersin.orgencyclopedia.pub
The mechanism involves three key steps:
Initiation: A thiyl radical (RS•) is generated from the corresponding thiol (RSH). This can be achieved through homolytic cleavage of the S-H bond, often aided by a radical initiator or light. frontiersin.orgdiva-portal.org
Propagation: The thiyl radical adds to the alkene across the double bond. This addition is typically regioselective, forming a more stable carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. frontiersin.orgdiva-portal.org
Termination: The reaction ceases when radicals are quenched through recombination or other pathways. diva-portal.org
A significant feature of the radical-based thiol-ene reaction is its reversibility. This characteristic can be exploited to facilitate the cis-trans isomerization of alkenes, as the intermediate carbon-centered radical allows for free rotation around what was formerly the C=C double bond. wikipedia.org The development of visible-light photocatalytic systems has further enhanced the utility of this reaction, allowing it to proceed under mild conditions with high functional group tolerance. bohrium.comencyclopedia.pub
Other C-S Bond Forming Reactions
Beyond photochemical and thiol-ene reactions, other C-S bond-forming strategies are employed for the synthesis of alkenyl thioethers. A prevalent method is the nucleophilic substitution reaction, where a thiolate anion acts as a nucleophile, displacing a leaving group from an appropriate alkenyl substrate. For instance, the synthesis of 1-(methylthio)-3-methyl-2-butene (B13867362) has been documented via the reaction of 3,3-dimethylallyl bromide (prenyl bromide) with sodium thiomethoxide. This reaction provides a direct and efficient route to the target thioether.
Reductive cleavage of C-S bonds in more complex sulfur-containing molecules can also be a pathway to specific thioethers. For example, the reductive cleavage of the C-S bond in certain (methylthio)pentadienylic anions with lithium in liquid ammonia, followed by methylation, has been studied. researchgate.net These reactions demonstrate complex stereochemical outcomes, where the configuration of the resulting double bonds depends on the structure of the starting material. researchgate.net Such methods, while less general than thiol-ene or photochemical approaches, provide alternative routes for specific structural motifs. researchgate.netorganic-chemistry.org
Innovations in Reaction Environment and Process Design
The optimization of synthetic methodologies extends beyond the discovery of new reactions to include the engineering of the reaction environment itself. The shift from traditional batch processing to continuous flow chemistry represents a significant innovation in the production of organosulfur compounds. researchgate.netbeilstein-journals.org
Continuous Flow Chemistry Protocols for Scalable and Efficient Production of Organosulfur Compounds
Continuous flow chemistry, where reactants are continuously pumped through a network of tubes or microreactors, has emerged as a superior alternative to batch processing for many chemical syntheses, including those of organosulfur compounds. beilstein-journals.orgscitube.io This technology has been successfully applied to the photochemical synthesis of alkenyl thioethers, demonstrating its potential for safe and efficient scale-up. thieme-connect.comthieme-connect.com By moving these reactions into a flow system, researchers can overcome limitations associated with batch photoreactors, such as light attenuation over large volumes. researchgate.net
The advantages of flow chemistry for producing compounds like trans-1-(methylthio)-2-butene and its analogs are numerous:
Scalability: Flow processes can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex re-optimization often required when scaling up batch reactions. researchgate.netrsc.org
Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, often leading to significantly reduced reaction times and higher yields compared to batch methods. beilstein-journals.orgbeilstein-journals.org
Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given moment, drastically improving the safety profile, especially for highly exothermic or potentially explosive reactions. scitube.iorsc.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Alkenyl Thioethers
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Often hours (e.g., 24 h) | Minutes to a few hours (e.g., 20 min - 2.8 h) | beilstein-journals.org |
| Heat Transfer | Limited by vessel surface area; hotspots can occur | Excellent; rapid dissipation of heat | beilstein-journals.org |
| Mass Transfer/Mixing | Often inefficient, dependent on stirring | Highly efficient and rapid | beilstein-journals.org |
| Scalability | Difficult; often requires re-optimization | Linear and predictable | researchgate.netrsc.org |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volumes | rsc.org |
| Photochemistry | Light penetration issues limit scale | Uniform and efficient irradiation | thieme-connect.comresearchgate.net |
Enhanced Reaction Control and Intensification
Flow chemistry enables a level of reaction control that is difficult to achieve in batch reactors. beilstein-journals.org Precise control over parameters such as temperature, pressure, residence time, and reagent stoichiometry is a hallmark of flow systems. This precise control allows for process intensification—achieving faster reaction rates and higher throughput in a smaller footprint. beilstein-journals.org For instance, reactions that are sluggish at ambient temperature can be accelerated by heating the reactor to temperatures above the solvent's boiling point, a feat made safe by the contained, non-pressurized nature of many flow setups. rsc.org The photochemical synthesis of alkenyl thioethers benefits greatly from the superior irradiation efficiency in flow reactors, where the short path length ensures uniform light exposure throughout the reaction mixture, leading to higher conversions and yields. thieme-connect.comthieme-connect.com
Integration with Process Analytical Technologies (PAT) in Flow Systems
To fully leverage the control offered by flow chemistry, real-time process monitoring is essential. This is achieved through the integration of Process Analytical Technologies (PAT). ukri.orgmt.com PAT involves in-line or on-line analytical tools, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, that monitor the reaction stream as it flows through the reactor. americanpharmaceuticalreview.comacs.org
The integration of PAT into continuous flow systems for organosulfur synthesis provides several key benefits:
Real-Time Kinetic Data: Spectroscopic monitoring allows for the direct observation of reactant consumption and product formation, providing valuable mechanistic and kinetic insights. americanpharmaceuticalreview.comucc.ie
Process Optimization: By monitoring the reaction in real-time, conditions such as temperature, flow rate, and stoichiometry can be rapidly optimized to maximize yield and minimize the formation of impurities. ukri.org
Quality Control: Continuous monitoring ensures that the process remains within its defined parameters, guaranteeing consistent product quality. mt.comacs.org
This combination of flow chemistry and PAT facilitates the development of highly efficient, controlled, and robust manufacturing processes for important chemical compounds. ucc.ie
Green Chemistry Principles Applied to Organosulfur Synthesis
The synthesis of organosulfur compounds, such as this compound and other alkenyl thioethers, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by designing safer chemicals and processes that minimize waste and energy consumption. nih.govananikovlab.ruchegg.com The unique electronic properties of sulfur make it an excellent candidate for developing waste-free methodologies, including radical transformations and C-S bond dissociation reactions, which are crucial for green chemistry applications. nih.govananikovlab.ruresearchgate.net The focus is on improving atom economy, selecting environmentally benign solvents and reagents, and utilizing catalytic methods to enhance efficiency and sustainability. nih.govananikovlab.ruacsgcipr.org
Sustainable Reagent Selection and Waste Minimization
A primary goal in green organosulfur synthesis is the selection of reagents that minimize safety issues and environmental harm while maximizing efficiency. acsgcipr.org This involves moving away from hazardous materials and stoichiometric reagents toward catalytic and more benign alternatives.
Sustainable Reagents: The traditional synthesis of thioethers often involves malodorous and air-sensitive thiols, which are prone to oxidation into disulfides. mdpi.com A greener approach involves the use of thiol-free surrogates. For instance, potassium xanthates (ROCS2K) have been successfully used as odorless, stable, and low-cost sulfurizing and alkylating reagents for the synthesis of dialkyl and alkyl aryl thioethers under transition-metal-free and base-free conditions. mdpi.com This method avoids the problems associated with thiols and expands the substrate scope with good functional group tolerance. mdpi.com
Another strategy is the replacement of toxic reagents with solid acid catalysts. Amorphous silica-alumina catalysts, for example, have proven effective for the synthesis of thioethers from alcohols and thiols, offering high activity and selectivity. nih.gov These solid catalysts can often be recovered and reused, reducing waste. Similarly, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,6,6-hexachloride (TAPC) has been used as an efficient metal-free catalyst for the reaction of benzylic alcohols with various thiols, yielding thioethers with up to 98% efficiency. organic-chemistry.org
The following table compares traditional reagents with sustainable alternatives for thioether synthesis.
Table 1: Comparison of Traditional and Sustainable Reagents in Thioether Synthesis| Feature | Traditional Method | Sustainable Alternative | Source(s) |
|---|---|---|---|
| Sulfur Source | Thiols (R-SH) | Potassium Xanthates (ROCS2K) | mdpi.com |
| Substrate | Alkyl Halides | Alcohols | nih.govorganic-chemistry.org |
| Catalyst/Promoter | Strong Bases, Precious Metals | Solid Acids (e.g., Silica-Alumina), TAPC | nih.govorganic-chemistry.org |
| Byproducts | Halide Salts, Metal Waste | Water | nih.gov |
Waste Minimization: Waste minimization in organosulfur synthesis is closely linked to the concept of atom economy—maximizing the incorporation of all materials used in the process into the final product. figshare.com Atom-economic reactions like the hydrothiolation of alkenes and alkynes are central to this approach. figshare.comorganic-chemistry.org These addition reactions, where a thiol is added across a carbon-carbon double or triple bond, can theoretically achieve 100% atom economy as all atoms from the reactants are incorporated into the thioether product.
Efforts to minimize waste also focus on reducing the use of excess reagents and auxiliary substances. acsgcipr.org For example, optimizing the stoichiometry of reactants is a key green criterion. acsgcipr.org Furthermore, the development of catalytic systems, such as those using non-toxic bismuth oxide (Bi2O3) with visible light for anti-Markovnikov hydrothiolation, reduces the need for stoichiometric activating reagents and operates under mild conditions. organic-chemistry.org The use of sulfur in photocatalytic and electrochemical processes is a significant advancement that promotes atom economy and opens new avenues for environmentally friendly chemical synthesis. nih.govananikovlab.ru
Solvent-Free and Aqueous-Phase Methodologies
Reducing or eliminating the use of volatile organic solvents (VOCs) is a cornerstone of green chemistry. researchgate.net This has led to the development of solvent-free and aqueous-phase synthetic routes for organosulfur compounds.
Catalysis with Solid Acids: The reaction of alcohols and thiols to form thioethers can be performed efficiently under solvent-free conditions using a silica-alumina catalyst. nih.gov For example, the reaction between 1-(4-methoxyphenyl)ethanol (B1200191) and various thiols provided excellent yields at elevated temperatures without any solvent. nih.gov
TAPC Catalysis: The TAPC-catalyzed synthesis of thioethers from benzylic alcohols and thiols proceeds in good to excellent yields under solvent-free conditions at a relatively low temperature of 50°C. organic-chemistry.org
Mechanochemistry: Ball-milling has been employed for the C–S cross-coupling of aryl halides and thiols under solvent-free, ambient, and aerobic conditions, catalyzed by palladium complexes. thieme-connect.com
CeCl3 Catalysis: The anti-Markovnikov addition of thiols to alkenes has been achieved under solvent-free conditions at room temperature using cerium(III) chloride as a catalyst. organic-chemistry.org
Aqueous-Phase Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic reagents have low solubility in water, methodologies have been developed to facilitate organosulfur synthesis in aqueous media.
The formation of organosulfur compounds in the aqueous phase is a significant process, particularly in atmospheric chemistry, where transition metal ions can catalyze reactions between S(IV) species and unsaturated organic compounds like methacrolein (B123484) and methyl vinyl ketone. acs.orgnsf.gov These reactions, often involving sulfoxy radicals, demonstrate that complex organosulfur molecules can be synthesized in water. acs.org In synthetic organic chemistry, a highly selective anti-Markovnikov addition of thiols to unactivated alkenes has been reported to occur in water at room temperature without the need for any additives, providing a very simple and efficient route to linear thioethers. organic-chemistry.org The oxidation of organosulfur compounds by hydroxyl radicals in the aqueous phase is also a critical transformation pathway. acs.org
The following table summarizes various green methodologies for the synthesis of thioethers.
Table 2: Overview of Green Synthetic Methodologies for Thioethers| Methodology | Catalyst/Conditions | Substrates | Key Advantage | Source(s) |
|---|---|---|---|---|
| Solid-Acid Catalysis | Silica-Alumina, Solvent-Free | Alcohols, Thiols | Reusable catalyst, no solvent waste | nih.gov |
| Mechanochemistry | Pd(II)-NHC complexes, Ball-milling | Aryl Halides, Thiols | Solvent-free, ambient temperature | thieme-connect.com |
| TAPC Catalysis | TAPC, Solvent-Free, 50°C | Benzylic Alcohols, Thiols | Metal-free, mild conditions | organic-chemistry.org |
| Aqueous Synthesis | No additive, Room Temperature | Alkenes, Thiols | Simple, uses water as solvent | organic-chemistry.org |
| Aqueous Radical Reaction | Fe3+/Mn2+ ions | Methacrolein, S(IV) species | Mimics natural atmospheric processes | acs.orgnsf.gov |
Elucidation of Reaction Mechanisms and Theoretical Studies on Trans 1 Methylthio 2 Butene Formation and Transformations
Mechanistic Pathways of Carbon-Sulfur Bond Formation in Alkenyl Systems
The creation of the carbon-sulfur (C-S) bond in alkenyl sulfides like trans-1-(methylthio)-2-butene can be achieved through several mechanistic routes, including radical, metal-catalyzed, and polar addition reactions.
The formation of thioethers from alkenes can proceed via a free-radical chain reaction, often referred to as a thiol-ene reaction. acsgcipr.org This process is characterized by three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comchemistrysteps.com
Initiation: The reaction begins with the generation of a thiyl radical (RS•) from a thiol precursor, typically using a radical initiator or photochemical methods. acsgcipr.orgchemistrysteps.com This step involves the homolytic cleavage of the S-H bond. nih.gov
Propagation: This stage consists of a two-step cycle. First, the thiyl radical adds to the carbon-carbon double bond of an alkene. acsgcipr.org This addition is typically anti-Markovnikov, meaning the sulfur atom attaches to the less substituted carbon, generating a carbon-centered radical intermediate. acsgcipr.org In the second step, this new radical abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain reaction. acsgcipr.orgchemistrysteps.com
Termination: The radical chain is concluded when two radical species combine. chemistrysteps.com This can involve the coupling of two thiyl radicals, a thiyl radical with a carbon-centered radical, or two carbon-centered radicals. masterorganicchemistry.com Because the concentration of radicals is typically very low compared to the neutral molecules, propagation steps occur many times before termination. chemistrysteps.com
The key steps in the radical hydrothiolation of an alkene are summarized below:
| Step | Description | General Equation |
| Initiation | Formation of a thiyl radical from a thiol. | R-SH + Initiator → RS• + H-Initiator |
| Propagation 1 | Addition of the thiyl radical to the alkene double bond. | RS• + H₂C=CH-R' → RS-CH₂-C•H-R' |
| Propagation 2 | Hydrogen abstraction by the carbon-centered radical from a thiol molecule. | RS-CH₂-C•H-R' + R-SH → RS-CH₂-CH₂-R' + RS• |
| Termination | Combination of any two radical species to form a stable molecule. | RS• + •SR → RS-SR 2 RS-CH₂-C•H-R' → Dimer |
This table illustrates the fundamental steps of a radical thiol-ene reaction.
Transition metal catalysis provides a powerful and stereoselective method for forming C-S bonds in alkenyl systems. acs.orgresearchgate.net Palladium, iron, and copper complexes are commonly employed to catalyze the cross-coupling of vinyl halides with thiols or their corresponding thiolates. acs.orgresearchgate.netnih.gov The general mechanism for a palladium-catalyzed process typically involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. researchgate.net
The reaction begins with the oxidative addition of a vinyl halide to a low-valent metal center (e.g., Pd(0)), forming a Pd(II) intermediate. This is followed by the coordination of a thiolate anion. The final step is reductive elimination, where the C-S bond is formed, yielding the alkenyl sulfide (B99878) product and regenerating the active Pd(0) catalyst. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) are crucial for understanding the structure and reactivity of the transition states in these catalytic cycles. rsc.orgdtu.dk
The efficiency and outcome of metal-catalyzed C-S bond formation are highly dependent on the interactions between the substrate and the catalyst's coordination sphere. nih.gov Thiolates and thioethers are known to coordinate strongly to transition metals, which can sometimes lead to catalyst deactivation. nih.govresearchgate.net Therefore, the choice of ligands on the metal catalyst is critical. researchgate.net
A significant advantage of metal-catalyzed methods is their ability to control stereochemistry and regioselectivity. acs.org In palladium-catalyzed cross-coupling reactions for the synthesis of alkenyl sulfides, the stereochemistry of the starting vinyl halide is often retained in the product. acs.orgresearchgate.net For example, the reaction of (E)-β-bromostyrene with a thiolate in the presence of a palladium catalyst stereospecifically yields the (E)-alkenyl sulfide. acs.org This stereochemical retention is a key factor in selectively synthesizing the trans isomer of 1-(methylthio)-2-butene.
Regioselectivity, or the control over which carbon atom the sulfur attaches to, is primarily determined by the structure of the starting materials, specifically the position of the leaving group (e.g., halide) on the alkene. The reaction proceeds via the substitution of this leaving group, ensuring a specific site of C-S bond formation. acs.org In contrast to radical additions which often yield anti-Markovnikov products, these coupling reactions provide direct and predictable placement of the thioether group. acsgcipr.org
Unsaturated thioethers, such as this compound, are themselves reactive species. The C=C double bond can undergo addition reactions with both electrophiles and nucleophiles. dalalinstitute.com The presence of the sulfur atom significantly influences the reactivity of the double bond.
Electrophilic Addition: The sulfur atom in a thioether is electron-donating, making the adjacent π-bond of the alkene electron-rich and thus susceptible to attack by electrophiles. dalalinstitute.com The mechanism involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. This carbocation is stabilized by the adjacent sulfur atom through resonance. A subsequent attack by a nucleophile on the carbocation completes the addition reaction. dalalinstitute.com
Nucleophilic Addition: While simple alkenes are generally not reactive towards nucleophiles, the double bond in an unsaturated thioether can be attacked by a nucleophile if the molecule contains a suitably positioned electron-withdrawing group. dalalinstitute.comacs.org In this mechanism, the nucleophile attacks one of the carbons of the double bond, forming a carbanion intermediate, which is then protonated or reacts with an electrophile to give the final product. dalalinstitute.com Thiolates themselves are excellent nucleophiles and readily participate in SN2 reactions to form thioethers. masterorganicchemistry.com
Transition State Characterization in Metal-Catalyzed Reactions
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry offers valuable tools for investigating the properties and reactivity of molecules like this compound. Quantum chemical calculations can predict molecular structures, energies, and spectroscopic properties, as well as model reaction pathways and transition states. acs.org
Molecular modeling and dynamics simulations can provide insights into the conformational behavior of thioethers and their interactions in different environments. mdpi.comnih.gov For this compound, computational methods can be used to calculate various molecular descriptors that help predict its physical and chemical behavior.
Below is a table of computed properties for this compound, sourced from public chemical databases which utilize computational software for their predictions. nih.gov
| Property | Value | Method/Source |
| Molecular Formula | C₅H₁₀S | PubChem |
| Molecular Weight | 102.20 g/mol | PubChem 2.2 |
| IUPAC Name | (E)-1-methylsulfanylbut-2-ene | Lexichem TK 2.7.0 |
| InChIKey | QPUBNJBEYGHVGN-ONEGZZNKSA-N | InChI 1.0.6 |
| XLogP3 | 1.8 | XLogP3 3.0 |
| Topological Polar Surface Area | 25.3 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 6 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |
This interactive table provides key computed descriptors for this compound. nih.gov
Theoretical studies on related unsaturated sulfur compounds have been performed to understand their atmospheric oxidation mechanisms, calculating reaction kinetics and potential energy surfaces for reactions with hydroxyl radicals. acs.org Such computational approaches could similarly be applied to this compound to predict its reactivity and degradation pathways in various chemical environments.
Density Functional Theory (DFT) for Electronic Structure and Energetic Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, providing fundamental insights into their stability and reactivity. For a molecule like this compound, DFT calculations can elucidate the geometries of ground states, transition states, and intermediates involved in its formation and subsequent reactions.
DFT studies on similar butene derivatives and other organosulfur compounds typically employ functionals like B3LYP to calculate key thermodynamic and electronic properties. These calculations help in understanding the relative stability of different isomers and the energetic profiles of reaction pathways. For example, in the study of butene derivatives, DFT has been used to determine absolute electronic energies and dipole moments, which are crucial for assessing molecular stability and polarity.
A key aspect of studying reaction mechanisms with DFT is the mapping of the Potential Energy Surface (PES). This involves locating and characterizing the energy of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter for determining reaction rates. For the formation or transformation of this compound, DFT would be employed to model potential synthetic routes, such as the alkylation of a corresponding thiolate, and to calculate the energetic feasibility of these pathways.
Illustrative DFT-Calculated Energetic Data for an Allyl Sulfide Isomerization
Below is a representative data table illustrating the kind of energetic information that would be obtained from DFT calculations for a hypothetical isomerization reaction involving a compound similar to this compound.
| Species | Method/Basis Set | Relative Electronic Energy (kcal/mol) |
| Reactant Conformer 1 | B3LYP/6-311++G(d,p) | 0.0 |
| Reactant Conformer 2 | B3LYP/6-311++G(d,p) | 1.2 |
| Transition State (TS1) | B3LYP/6-311++G(d,p) | 25.8 |
| Product | B3LYP/6-311++G(d,p) | -5.4 |
Note: The data in this table is illustrative and based on typical values for similar organosulfur compounds. It does not represent experimentally or computationally verified values for this compound.
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations, including DFT, are instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can identify the most likely sites for electrophilic or nucleophilic attack and predict the stereochemical outcomes of reactions.
Frontier Molecular Orbital (FMO) theory is a key component of these analyses. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). For an allyl sulfide like this compound, the HOMO is likely to have significant contributions from the sulfur atom's lone pairs and the C=C double bond's π-system, making these the probable sites for electrophilic attack.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge.
Studies on analogous compounds like allyl mercaptan and its derivatives have used these descriptors to analyze reactivity. For instance, such calculations can predict the propensity of the sulfur atom to be oxidized or the double bond to undergo addition reactions. In the context of this compound, these calculations could predict its reactivity towards various reagents and explain the selectivity observed in its transformations.
Representative Global Reactivity Descriptors
This table provides example values for global reactivity descriptors that would be calculated for a molecule like this compound to predict its chemical behavior.
| Descriptor | Formula | Illustrative Value (eV) |
| HOMO Energy | - | -8.5 |
| LUMO Energy | - | 1.5 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 5.0 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 |
| Electrophilicity (ω) | μ2 / (2η) | 1.225 |
Note: These values are representative examples for educational purposes and are not specific to this compound.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT and other quantum chemical methods are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve.
For this compound, MD simulations could be used to study several aspects of its dynamic behavior:
Conformational Analysis: The molecule has several rotatable bonds (C-C, C-S). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them, complementing the static picture from DFT.
Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent influences the structure and dynamics of this compound. This is crucial for understanding reaction mechanisms in solution, as solvent molecules can stabilize or destabilize reactants, intermediates, and transition states.
Interactions with other molecules: MD is a powerful tool for studying how this compound interacts with other molecules, such as reactants, catalysts, or biological macromolecules. This is particularly relevant for understanding its behavior in complex environments.
The accuracy of MD simulations heavily depends on the quality of the force field, which is a set of parameters that describes the potential energy of the system. For small organic molecules like this compound, well-established force fields are available, and they can provide valuable insights into the molecule's dynamic properties.
Intermolecular Interactions and Supramolecular Assembly in Organosulfur Chemistry
The sulfur atom in thioethers like this compound plays a crucial role in mediating a range of noncovalent interactions that can lead to the formation of supramolecular assemblies. These interactions are generally weaker than covalent bonds but are highly directional and specific, influencing the physical properties and reactivity of organosulfur compounds.
The lone pairs of electrons on the sulfur atom can act as hydrogen bond acceptors, forming weak C-H···S hydrogen bonds with suitable donor molecules. While weaker than conventional O-H···O or N-H···O hydrogen bonds, these interactions can be significant in directing crystal packing and molecular recognition.
Furthermore, sulfur's position in the periodic table gives it a relatively large and polarizable electron cloud. This allows it to participate in so-called "soft-soft" interactions, including chalcogen bonding. Chalcogen bonding is a noncovalent interaction where the electrophilic region on a sulfur atom (often located along the extension of one of its covalent bonds) interacts with a nucleophile, such as a lone pair on another heteroatom or a π-system.
In the context of this compound, these intermolecular forces would govern its bulk properties, such as boiling point and solubility. In the solid state, these interactions would dictate the crystal packing arrangement. In solution, they would influence how the molecule interacts with solvent molecules and other solutes. The interplay of these weak interactions is a cornerstone of supramolecular chemistry, and understanding them is key to designing new materials and catalysts based on organosulfur compounds. The coordination chemistry of thioethers with transition metals is another area where these intermolecular forces are paramount, leading to the formation of well-defined complexes with diverse applications.
Advanced Spectroscopic and Chromatographic Methodologies for Characterizing Trans 1 Methylthio 2 Butene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including thioethers like trans-1-(Methylthio)-2-butene. It provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.
High-resolution 1H (proton) and 13C NMR spectroscopy are primary methods for confirming the structure of this compound. The trans-configuration of the double bond and the connectivity of the methylthio group can be definitively established by analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
The 1H NMR spectrum is expected to show distinct signals for each set of non-equivalent protons. The vinylic protons on the double bond typically appear in the downfield region (δ 5.0-6.0 ppm), and their large coupling constant is characteristic of a trans-alkene. The 13C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The presence of a sulfur atom influences the chemical shifts of adjacent carbons. docbrown.info
Predicted NMR Data for this compound Predicted chemical shift values (in ppm) are relative to tetramethylsilane (B1202638) (TMS) and may vary based on the solvent used (e.g., CDCl3).
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C H₃-CH= | ~1.7 (doublet) | ~17-18 |
| CH₃-C H= | ~5.5 (doublet of quartets) | ~125-128 |
| =C H-CH₂- | ~5.4 (doublet of triplets) | ~129-132 |
| -C H₂-S- | ~3.1 (doublet) | ~38-40 |
| -S-C H₃ | ~2.1 (singlet) | ~15-16 |
In-situ NMR techniques, particularly FlowNMR, are powerful for studying reaction kinetics and mechanisms in real-time. uliege.be This methodology involves continuously circulating a reaction mixture through an NMR spectrometer, allowing for the direct observation of changes in the concentration of reactants, products, and transient intermediates without altering the reaction conditions. researchgate.net
For instance, the synthesis of this compound could be monitored to optimize reaction parameters like temperature, pressure, and catalyst loading. nih.gov By tracking the disappearance of starting material signals and the appearance of product signals, a detailed kinetic profile can be constructed. nih.gov This is particularly valuable for understanding complex organosulfur transformations, where multiple isomers or side products may form. The non-invasive nature of FlowNMR makes it superior to traditional offline sampling, which can be prone to errors due to sample quenching and handling. scispace.com
Mass Spectrometry Techniques for Identification and Quantification
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
As a volatile organosulfur compound (VOSC), this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). etamu.edu In this technique, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with a capillary column. The separated components then enter the mass spectrometer. nih.gov
Upon entering the MS, molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nih.govrsc.org The retention time from the GC provides an additional layer of confirmation.
Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |
| 102 | [C₅H₁₀S]⁺• | Molecular ion (M⁺•) |
| 87 | [C₄H₇S]⁺ | Loss of a methyl radical (•CH₃) |
| 69 | [C₅H₉]⁺ | Loss of a thiyl radical (•SH) |
| 55 | [C₄H₇]⁺ | Loss of the thiomethyl radical (•SCH₃) |
| 47 | [CH₃S]⁺ | Thiomethyl cation |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). acs.orgnsf.gov This capability allows for the unambiguous determination of a compound's elemental formula. For this compound, the theoretical exact mass of the molecular ion [M]⁺• is 102.05032 Da.
HRMS can easily distinguish this compound from other compounds that have the same nominal mass of 102. For example, heptanal (B48729) (C₇H₁₄O, exact mass 114.10447 Da) or an isomer like cyclohexanol (B46403) (C₆H₁₂O, exact mass 100.08882 Da) would have clearly different exact masses, even though they contain some of the same elements. This high degree of certainty is crucial in the analysis of complex mixtures where multiple components may co-elute from a chromatography column. docbrown.info
While GC-MS is excellent for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, thermally labile, or highly polar compounds in complex matrices. docbrown.info Although this compound itself is volatile, LC-MS becomes essential when studying its presence in complex biological or environmental samples, or when analyzing its non-volatile reaction products. docbrown.info
For example, the oxidation of this compound yields the corresponding sulfoxide (B87167) and sulfone. These oxidized products are significantly more polar and less volatile, making them unsuitable for standard GC-MS but perfect candidates for LC-MS analysis. Using techniques like reversed-phase liquid chromatography coupled with electrospray ionization (ESI), these derivatives can be separated and identified, allowing for the comprehensive study of metabolic or degradation pathways involving the parent thioether. nih.gov
Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Reaction Monitoring (e.g., FlowIR)
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and functional group analysis of molecules. By measuring the absorption of infrared radiation by a sample at different wavelengths, a unique vibrational fingerprint of the molecule is obtained. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its specific structural features, namely the trans-disubstituted alkene and the methyl thioether groups.
The interpretation of its spectrum is based on the vibrational frequencies of specific bonds within the molecule. The C-H bonds, C=C double bond, C-S single bond, and CH₃ group all have distinct vibrational modes (stretching and bending) that absorb IR radiation at predictable wavenumbers.
Key characteristic absorption bands for this compound are detailed in the table below. The C-H stretching vibrations associated with the sp² hybridized carbons of the double bond appear at higher wavenumbers (typically >3000 cm⁻¹) than those of the sp³ hybridized carbons of the methyl and methylene (B1212753) groups (<3000 cm⁻¹). msu.edu A particularly diagnostic feature for the trans configuration of the double bond is a strong C-H out-of-plane bending (wagging) absorption in the 980-960 cm⁻¹ region. docbrown.info The C=C stretching vibration for a trans-alkene is found around 1670 cm⁻¹. docbrown.info The presence of the sulfur atom is indicated by C-S stretching vibrations, although these can sometimes be weak and appear in the fingerprint region.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| =C-H (alkene) | Stretching | 3040 - 3010 | Medium |
| C-H (alkane) | Stretching | 2975 - 2860 | Strong |
| C=C | Stretching | ~1670 | Medium-Weak |
| C-H (alkane) | Bending | 1470 - 1370 | Medium |
| =C-H (trans) | Out-of-plane Bending | 980 - 960 | Strong |
| C-S | Stretching | 700 - 600 | Weak-Medium |
Data derived from general spectroscopic principles and data for analogous structures. msu.edudocbrown.info
Beyond static structural analysis, IR spectroscopy is invaluable for real-time reaction monitoring, a field where techniques like FlowIR have become prominent. FlowIR allows for the continuous analysis of a reaction mixture as it flows through a cell, providing immediate data on the concentration of reactants, intermediates, and products. In the synthesis or transformation of this compound, FlowIR could be used to track the reaction progress by monitoring the disappearance of a reactant's characteristic peak or the appearance of a product's peak. For instance, in a reaction involving the formation of the C=C double bond, one could monitor the increase in the intensity of the characteristic trans =C-H bending band around 965 cm⁻¹. This real-time data acquisition enables precise determination of reaction kinetics, endpoints, and the potential formation of transient intermediates, leading to improved process control and optimization.
Challenges and Innovations in Analytical Protocols for Alkenyl Thioethers in Complex Research Matrices
The analysis of alkenyl thioethers like this compound, especially within complex matrices such as natural products, environmental samples, or petrochemicals, presents significant analytical hurdles. researchgate.netjeolusa.com However, continuous innovation in analytical chemistry provides powerful tools to overcome these challenges.
Challenges in Analysis:
Low Concentration and Matrix Interference: Alkenyl thioethers are often present at trace levels, making their detection difficult. The surrounding matrix, which may contain a multitude of other compounds, can interfere with the analysis, obscuring the signal of the target analyte. researchgate.netnih.gov
Co-elution: In chromatographic methods like Gas Chromatography (GC), thioethers can co-elute with other compounds, particularly hydrocarbons, making individual quantification and identification problematic. ucalgary.ca
Detector Limitations: Traditional detectors may lack the required sensitivity or selectivity. For example, the Flame Photometric Detector (FPD), while sulfur-selective, can suffer from signal quenching by co-eluting hydrocarbons. ucalgary.ca Furthermore, some organosulfur compounds can yield artifacts or fragment extensively in techniques like GC-Mass Spectrometry (GC-MS), complicating identification. jeolusa.com
Analyte Instability: Certain sulfur-containing compounds can be unstable, degrading during sample preparation or analysis, which leads to inaccurate quantification. americanpharmaceuticalreview.com
Innovations in Analytical Protocols:
To address these difficulties, a range of advanced methodologies has been developed.
Advanced Chromatographic Separations: Multidimensional Gas Chromatography (MDGC or GC×GC) offers vastly superior separation power compared to conventional single-column GC. researchgate.net By using two columns with different stationary phases, it can resolve analytes from complex matrix components that would otherwise co-elute, significantly improving the fingerprinting of organosulfur compounds in intricate samples. researchgate.net
Selective and Sensitive Detectors: The Sulfur Chemiluminescence Detector (SCD) has emerged as a premier tool for sulfur analysis. gcms.cz The SCD is highly specific to sulfur compounds and exhibits high sensitivity, a linear and equimolar response (eliminating the need for individual calibration of each compound), and minimal interference from hydrocarbons. gcms.czonepetro.orgazom.com This makes it ideal for accurately quantifying various sulfur species in complex matrices.
Novel Sample Preparation Techniques: Innovations in sample preparation aim to selectively isolate or enrich the target analytes. One such method involves using lead oxide particles or plumbite solution to form a solid lead thiolate complex with thiols. ucalgary.ca This allows for the physical separation of the thiols from the sample matrix, after which they can be reconstituted for analysis, thereby reducing interference and signal quenching. ucalgary.ca
Direct Analysis Mass Spectrometry: Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) circumvent the need for extensive sample preparation and chromatographic separation. jeolusa.com DART-MS allows for the direct analysis of samples in their native state, reducing analysis time and minimizing the potential for analyte degradation or artifact formation. jeolusa.com
Hyphenated Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile thioethers, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful alternative to GC-based methods. chromatographyonline.commdpi.com Modern LC-MS systems, particularly those with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, provide the high sensitivity and selectivity needed for trace analysis in complex biological and environmental samples. nih.gov
These innovations are continually pushing the boundaries of analytical chemistry, enabling more accurate, sensitive, and comprehensive characterization of alkenyl thioethers in even the most challenging research matrices.
Research Applications and Functional Properties of Trans 1 Methylthio 2 Butene and Its Derivatives
Synthetic Utility as Versatile Building Blocks in Organic Synthesis
The dual functionality of trans-1-(Methylthio)-2-butene provides a foundation for its use as a versatile building block in the construction of more complex molecular architectures. The allylic sulfide (B99878) motif can participate in a variety of chemical reactions, allowing for the introduction of new functional groups and the stereocontrolled formation of new bonds.
Precursors for Polyfunctionalized Organic Molecules
The reactivity of the allyl sulfide group in this compound allows it to serve as a linchpin for the synthesis of polyfunctionalized molecules. The sulfur atom can be oxidized to sulfoxides and sulfones, which are valuable intermediates in their own right. For instance, the corresponding allyl sulfoxide (B87167) can undergo medchemexpress.comtargetmol.com-sigmatropic rearrangements to produce allylic alcohols after cleavage of the sulfur moiety. Furthermore, the double bond can undergo various addition reactions, while the carbon-sulfur bond can be cleaved or manipulated, providing multiple avenues for molecular elaboration. Palladium-catalyzed desulfurative coupling reactions of allyl thioethers with organoboronic acids, for example, represent a modern method for forming carbon-carbon bonds, providing a complementary strategy to traditional allylation protocols.
Stereoselective Derivatizations (e.g., to alkenyl halides, trifluoromethyl thioethers)
The geometry of the double bond in this compound is a key feature that can be exploited in stereoselective derivatizations. While specific examples starting directly from this compound are not extensively documented, the principles of stereoselective synthesis can be applied to its structure.
Synthesis of Alkenyl Halides: Alkenyl halides are crucial intermediates in cross-coupling reactions. Methods exist for the stereoselective synthesis of Z-alkenyl halides through catalytic cross-metathesis reactions. pharmatutor.org These reactions often tolerate a range of functional groups, including sulfides, suggesting that a molecule like this compound could potentially be a substrate for creating more complex, halogenated organosulfur compounds while retaining the stereochemistry of the original double bond or forming a new one with high selectivity.
Synthesis of Trifluoromethyl Thioethers: The trifluoromethylthio (SCF₃) group is of increasing importance in medicinal chemistry due to its unique electronic properties and high lipophilicity. pensoft.net Methods for the direct trifluoromethylthiolation of various organic substrates have been developed. The allylic position of this compound and the double bond itself represent potential sites for the introduction of an SCF₃ group through radical or transition-metal-catalyzed pathways, leading to novel fluorinated building blocks.
Role in Advanced Materials Science Research
Organosulfur compounds are increasingly being explored for their unique properties in materials science. The presence of sulfur can impart desirable optical, electronic, and mechanical characteristics to polymers and other materials.
Incorporation into Functional Polymers and Composites (e.g., sulfur polymers)
Sulfur-containing polymers are a significant class of advanced materials known for properties such as high refractive indices, self-healing capabilities, and unique electrochemical behavior. targetmol.com One prominent method for creating sulfur-rich polymers is inverse vulcanization, where elemental sulfur is copolymerized with unsaturated monomers. Allyl sulfides, such as those found in garlic essential oil, have been successfully used as renewable comonomers in this process to create polysulfide materials. pharmatutor.org These reactions typically proceed at elevated temperatures to facilitate the homolytic cleavage of the S₈ ring and subsequent addition across the double bonds of the comonomer. Given its structure, this compound is a suitable candidate monomer for inverse vulcanization, allowing for its incorporation into high-sulfur-content polymers and composites.
Below is a table showing representative conditions for the synthesis of sulfur polymers using allyl sulfide monomers, analogous to how this compound could be employed.
| Monomer System | Sulfur Content (wt%) | Temperature (°C) | Reaction Time (hr) | Resulting Material |
| Diallyl sulfide & Sulfur | 50-90% | 120-180 | 0.5-4 | Renewable Polysulfide Adhesive |
| Diallyl disulfide & Sulfur | 70% | 170 | 1 | Crosslinked Sulfur Polymer |
| Limonene & Sulfur | 50% | 135 | 12 | High-Refractive-Index Plastic |
This table presents typical data for the class of allyl sulfide monomers in inverse vulcanization reactions to illustrate the potential application of this compound.
Design of Organosulfur-Based Catalysts and Ligands
The sulfur atom in thioethers is a soft donor and can coordinate effectively with various transition metals, particularly late transition metals like palladium, rhodium, and iridium. This property allows organosulfur compounds to serve as ligands in homogeneous catalysis. Allyl sulfides can act as ligands in palladium(0) species, which are precursors to catalytically active (π-allyl)palladium(II) intermediates in important transformations like the Tsuji-Trost allylation. The specific structure of the ligand can influence the stability, activity, and selectivity of the catalyst. While this compound itself is not a widely reported ligand, its fundamental structure as an allyl sulfide makes it and its derivatives potential candidates for use in the design of novel organosulfur-based ligands for transition-metal catalysis.
Interdisciplinary Relevance in Chemical Biology and Natural Product Synthesis
While direct involvement of this compound in natural product synthesis or chemical biology is not prominently documented in scientific literature, its core structure—the allyl methyl sulfide moiety—is found in numerous bioactive natural products, particularly from Allium species like garlic. medchemexpress.comtargetmol.comadooq.com
Compounds such as diallyl sulfide (DAS), diallyl disulfide (DADS), and allyl methyl sulfide (AMS) are responsible for many of the health benefits attributed to garlic. pharmatutor.org These related molecules exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. medchemexpress.compharmatutor.orgadooq.comnih.gov The bioactivity of these compounds underscores the importance of the allyl sulfide functional group in molecular interactions within biological systems. For instance, allyl methyl sulfide is an orally active organosulfur compound that has been shown to possess antioxidant and anti-inflammatory effects. medchemexpress.com The study of simpler, well-defined molecules like this compound can provide insights into the fundamental chemical properties and potential reactivity of this important pharmacophore.
The synthesis of natural products often involves the strategic formation of carbon-sulfur bonds. nih.govnih.gov The functional handles present in this compound could, in principle, be utilized in synthetic routes toward more complex, biologically active organosulfur compounds.
Model Compounds for Natural Organosulfur Metabolites
This compound serves as a structurally simple model compound for investigating the metabolic pathways and biological activities of more complex organosulfur compounds found in nature, particularly those derived from dietary sources like garlic and onions. These natural compounds, such as allyl methyl sulfide, are known for their role in "garlic breath" and have been the subject of metabolic studies. The metabolism of these compounds often involves enzymatic transformations like oxidation.
Research into the metabolism of analogous simple organosulfur compounds, such as allyl methyl disulfide (AMDS), reveals a series of biotransformations. In studies with rat erythrocytes and liver microsomes, AMDS is metabolized to allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2) through processes of reduction, methylation, and oxidation. researchgate.net The initial step often involves the reduction to a mercaptan, followed by methylation to a sulfide like allyl methyl sulfide (AMS), which is subsequently oxidized. researchgate.netlongdom.org
The enzymatic oxidation of the sulfur atom in thioethers is a key metabolic step. Enzymes such as cytochrome P450 monooxygenases are involved in the oxidation of sulfides to sulfoxides and then to sulfones. longdom.org The double bond in allylic sulfides also presents a site for metabolic reactions, such as epoxidation. Biocatalytic allylic oxidation, mediated by enzymes, is a significant area of research for producing chiral allylic oxidized products. nih.gov The study of simple molecules like this compound allows researchers to understand the fundamental chemical principles and enzymatic mechanisms that govern these transformations without the confounding structural complexity of larger natural products.
The table below summarizes key metabolic transformations observed in simple allyl thioethers, which can be extrapolated to model the metabolic fate of this compound.
| Metabolic Reaction | Enzymes/Reagents | Resulting Functional Group | Relevance to Model Compounds |
| S-Oxidation | Cytochrome P450, Liver Microsomes | Sulfoxide, Sulfone | A primary detoxification pathway for thioethers. |
| Allylic Oxidation | Monooxygenases | Allylic alcohol | Introduces a hydroxyl group on the carbon adjacent to the double bond. nih.gov |
| Epoxidation | Monooxygenases | Epoxide | A common metabolic reaction of carbon-carbon double bonds. |
| Reduction of Disulfides | Glutathione | Thiol (Mercaptan) | A key initial step in the metabolism of dietary disulfides. longdom.org |
| S-Methylation | S-adenosylmethionine (SAM) | Thioether | Formation of methyl sulfides from thiols. researchgate.net |
Chiral Derivatives in Asymmetric Synthesis Research
The structure of this compound contains a prochiral double bond, making it a potential substrate for asymmetric synthesis to generate chiral derivatives. The development of methods for the enantioselective synthesis of chiral sulfides is an active area of research due to the importance of these compounds as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Several strategies can be envisioned for the asymmetric synthesis of chiral derivatives from this compound and similar allylic sulfides. These include catalyst-controlled enantioselective reactions targeting the double bond or the allylic position.
Asymmetric Epoxidation: The carbon-carbon double bond in this compound can be a target for asymmetric epoxidation. Chiral catalysts, such as those based on transition metals or chiral ketones (e.g., Shi epoxidation), can be employed to deliver an oxygen atom to one face of the double bond preferentially, leading to the formation of a chiral epoxide. nih.gov This epoxide can then serve as a versatile intermediate for the synthesis of a variety of other chiral molecules through nucleophilic ring-opening reactions.
Asymmetric Dihydroxylation: Similar to epoxidation, asymmetric dihydroxylation, using catalysts like those developed by Sharpless, can introduce two hydroxyl groups across the double bond in a stereocontrolled manner. This would yield a chiral diol derivative of this compound.
Iridium-Catalyzed Asymmetric Allylation: Recent advances in transition-metal catalysis have led to the development of iridium-catalyzed asymmetric allylation reactions. These methods can be used to construct chiral β-hydroxy allylic sulfides with high enantioselectivity. rsc.orgrsc.org While not directly starting from this compound, these methodologies provide a pathway to chiral structures that are closely related and demonstrate the feasibility of creating stereogenic centers in allylic sulfide frameworks.
The table below outlines some potential asymmetric reactions that could be applied to this compound to generate chiral derivatives, based on established synthetic methodologies.
| Asymmetric Reaction | Potential Chiral Catalyst System | Resulting Chiral Derivative | Key Features |
| Epoxidation | Chiral Ketones (e.g., Shi catalyst), Transition Metal Complexes | Chiral Epoxide | Creates a versatile intermediate for further synthesis. nih.gov |
| Dihydroxylation | Osmium tetroxide with chiral ligands (e.g., Sharpless ligands) | Chiral Diol | Introduces two stereocenters in a controlled manner. |
| Allylic Substitution | Iridium or Palladium complexes with chiral phosphoramidite ligands | Chiral β-hydroxy allylic sulfide | Allows for the construction of complex chiral molecules. rsc.orgrsc.org |
| Azidothiolation | Chiral Bifunctional Selenide Catalysts | Chiral Vicinal Azidosulfide | Introduces nitrogen and sulfur functionalities with stereocontrol. elsevierpure.com |
Future Outlook and Emerging Directions in Trans 1 Methylthio 2 Butene Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry's increasing focus on green chemistry is driving the development of more sustainable and atom-economical methods for synthesizing thioethers like trans-1-(Methylthio)-2-butene. mdpi.comacsgcipr.org Traditional methods often rely on transition-metal catalysts and can generate significant waste. mdpi.comthieme-connect.de Future research will likely focus on catalyst- and additive-free reactions, which are gaining attention for their environmental benefits. mdpi.com
Key areas of development include:
Catalyst-Free Systems: Exploring reactions that proceed under ambient conditions without the need for metal catalysts or additives, thereby simplifying processes and reducing costs and environmental impact. mdpi.com An example is the reaction of electron-rich aryl-1,3-dienes with sulfinic acids, which achieves high yields and selectivity at room temperature. mdpi.com
Biocatalysis: Utilizing enzymes to catalyze the formation of allylic sulfides. Engineered myoglobin (B1173299) variants, for instance, have been shown to catalyze the Doyle-Kirmse reaction to produce allylic sulfides with high conversion rates. nih.gov This approach offers the potential for high enantioselectivity and sustainable production. nih.gov
Metal-Free Thioetherification: Developing innovative metal-free methods, such as using triflic acid or recyclable superacidic catalysts like Nafion, for the dehydrative thioetherification of alcohols and thiols. nih.gov
Electrochemical Synthesis: Employing electrochemical methods for the dehydrogenative coupling of sulfides, offering an atom-economical and "green" route to functionalized thioethers. nih.gov
Atom-Economical Reactions: Focusing on reaction types that maximize the incorporation of all starting materials into the final product, such as the thiol-ene "click" reaction for the anti-Markovnikov hydrothiolation of olefins. sci-hub.se
These advancements aim to create more efficient, scalable, and environmentally friendly synthetic pathways for this compound and other valuable thioethers.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Tools
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The combination of advanced spectroscopic techniques and computational chemistry is providing unprecedented insights into the intricacies of reactions involving allylic sulfides.
Future research in this area will likely involve:
Advanced Spectroscopic Analysis: The application of techniques like Fourier transform microwave spectroscopy to investigate the conformational landscapes of allylic sulfides. nih.govillinois.eduaip.org These studies help in understanding the subtle electronic and steric effects that govern reactivity and selectivity. nih.govaip.org Multidimensional gas chromatography (MDGC) is another powerful tool for the comprehensive analysis of complex mixtures of organosulfur compounds. acs.orgresearchgate.net
Reaction Progress Kinetic Analysis (RPKA): Utilizing RPKA to elucidate the kinetic features of catalytic processes involving thioether directing groups. nih.govchemrxiv.org This, combined with computational studies, can reveal the role of the directing group in different elementary steps of a catalytic cycle. nih.govchemrxiv.org
Computational Chemistry: Employing density functional theory (DFT) and other computational methods to study reaction mechanisms, predict transition state geometries, and calculate reaction energetics. researchgate.netwhiterose.ac.ukresearchgate.net These computational studies are invaluable for understanding aspects like the synchronicity of concerted reactions and the influence of substituents on reaction rates. researchgate.netresearchgate.net For instance, computational studies have been used to investigate the thermal decomposition of allyl sulfides, suggesting a concerted and highly synchronous mechanism. researchgate.netresearchgate.net
These combined experimental and theoretical approaches will lead to a more refined understanding of the factors controlling the reactivity and selectivity of this compound.
Expansion into Novel Functional Materials and Bio-Inspired Systems
The unique properties of the thioether linkage in this compound and related compounds make them attractive building blocks for novel functional materials and bio-inspired systems.
Emerging areas of application include:
Renewable Adhesives: Utilizing the high sulfur content of garlic essential oil, which contains allyl sulfides, to create renewable adhesives through a one-pot, solvent-free synthesis similar to inverse vulcanization. rsc.org The polymerization of these allyl sulfides can be initiated by heat, leading to the formation of polysulfides with adhesive properties. rsc.org
Bio-Inspired Materials: Designing and synthesizing thioether-linked carbacyclic β-(1→3)-glucan mimetics. nih.gov These compounds can mimic the biological activity of native β-(1→3)-glucans and have potential applications in immunology. nih.gov
Functional Polymers: The development of sulfur-based materials through inverse vulcanization has opened up new avenues for creating polymers with a wide range of properties and applications. rsc.org
Biomimetic Synthesis: Developing biomimetic approaches for the synthesis of complex molecules like thioether-bridged peptides, inspired by natural biosynthetic pathways. rsc.orgrsc.org This includes mimicking acyl shift reactions central to intein-catalyzed protein splicing to form thioester intermediates for peptide cyclization. ntu.edu.sg
The versatility of the thioether functional group suggests that this compound could be a valuable component in the design of next-generation materials with tailored properties.
Computational Design and Prediction of Reactivity and Selectivity
The predictive power of computational chemistry is being increasingly harnessed to design new reactions and predict their outcomes with high accuracy. This approach can significantly accelerate the discovery and optimization of synthetic methods for compounds like this compound.
Future directions in this area include:
Predicting Oxidative Stability: Using density functional theory (DFT) methods to predict the S–O estimated bond dissociation enthalpies (BDEs) of sulfoxides, which can help in assessing the oxidative susceptibility of sulfides in various molecules. acs.org
Machine Learning Models: Developing interpretable machine learning (ML) models to predict reaction equilibrium constants. acs.org For example, ML models have been used to accurately predict the equilibrium constant for the reaction of carbonyl sulfide (B99878) with organic amines. acs.org
Predicting Reaction Thermochemistry: Employing computational methods to predict the thermochemistry of reactions involving metal sulfides, which is crucial for applications such as battery systems. aps.org
Elucidating Reaction Mechanisms: Using DFT calculations to provide a comprehensive understanding of the mechanisms of reactions involving elemental sulfur and polysulfides with nucleophiles. researchgate.net This can help in predicting the products of complex reaction pathways. researchgate.net
By integrating computational design with experimental validation, researchers can more efficiently explore the vast chemical space of organosulfur compounds and identify new synthetic routes and applications.
Exploration of New Biological Roles and Biomimetic Synthesis
Organosulfur compounds, including volatile compounds like this compound, are known to possess a wide range of biological activities. mdpi.commdpi.comtandfonline.com Future research will continue to explore these roles and leverage them for the development of new therapeutic agents and other applications.
Key areas of focus will be:
Identification of Bioactive Compounds: Continued investigation into the volatile and non-volatile organosulfur compounds in plants like garlic and neem, which have shown antimicrobial, antioxidant, and anticancer properties. nih.govacs.org
Understanding Biological Mechanisms: Elucidating the mechanisms by which organosulfur compounds exert their biological effects. For example, the ability of quinol-thioether conjugates to redox cycle and produce reactive oxygen species may play a role in their toxicological activities. nih.gov
Biomimetic Synthesis: Developing synthetic strategies that mimic biological processes. ntu.edu.sg This includes the biomimetic synthesis of cyclic peptides using thioester surrogates and the synthesis of quinol-thioether conjugates through biomimetic electrochemical methods. ntu.edu.sgnih.gov
Applications in Disease Diagnosis: Exploring the potential of volatile sulfur compounds as biomarkers for diseases. For instance, certain volatile sulfur compounds in human breath are associated with periodontal disease. acs.org
The rich biological activity of organosulfur compounds presents a vast and exciting frontier for future research, with the potential for significant impacts on human health and well-being.
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing trans-1-(methylthio)-2-butene in academic laboratories?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using thioanisole and acetic anhydride in the presence of solid acid catalysts like H-beta zeolite. Optimization parameters include reaction temperature (80–100°C), catalyst loading (5–10 wt%), and solvent-free conditions to achieve yields >75% . Characterization via GC-MS and H/C NMR is critical to confirm regio- and stereoselectivity, with key spectral peaks at δ 2.1 ppm (methylthio group) and δ 5.3–5.7 ppm (alkene protons) .
Q. How should researchers handle safety risks associated with trans-1-(methylthio)-2-butene in laboratory settings?
- Methodological Answer : Due to its high flammability (lower flammability limit: 1.6% v/v; upper limit: 10% v/v) and low vapor density (1.9 relative to air), experiments must be conducted in fume hoods with inert gas purging (e.g., N). Static electricity mitigation and explosion-proof equipment are mandatory. Vapor pressure data (28 psia at 21°C) indicate volatility, requiring sealed storage at <4°C .
Q. What spectroscopic techniques are optimal for characterizing trans-1-(methylthio)-2-butene, and how are data interpreted?
- Methodological Answer :
- NMR : H NMR shows distinct splitting patterns for the trans-alkene protons (J = 15–16 Hz). The methylthio group (SCH) appears as a singlet at δ 2.1–2.3 ppm.
- IR : Strong absorption at 1640–1680 cm (C=C stretch) and 650–700 cm (C-S stretch).
- GC-MS : Molecular ion peak at m/z 102 (CHS) with fragmentation patterns at m/z 87 (loss of CH) and m/z 59 (CHS) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reaction mechanisms for trans-1-(methylthio)-2-butene synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electrophilic substitution pathway in Friedel-Crafts acylation. Compare activation energies for competing pathways (e.g., para vs. ortho substitution) to explain regioselectivity. Conflicting experimental yields (e.g., 70% vs. 85%) may arise from solvent polarity effects or catalyst surface acidity, which can be validated via computational solvation models (e.g., COSMO-RS) .
Q. What catalytic systems improve enantioselective functionalization of trans-1-(methylthio)-2-butene?
- Methodological Answer : Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) enable asymmetric epoxidation or hydrofunctionalization. For example:
- Epoxidation : Use Mn(III)-salen catalysts with axial ligand tuning to achieve enantiomeric excess (ee) >90%.
- Hydroamination : Pd-catalyzed asymmetric coupling with amines, monitored via chiral HPLC (e.g., Chiralpak IA column).
Kinetic studies (Arrhenius plots) and stereochemical analysis (X-ray crystallography) are essential for mechanistic validation .
Q. How do structural modifications of trans-1-(methylthio)-2-butene impact its reactivity in organometallic reactions?
- Methodological Answer : Replace the methylthio group with bulkier substituents (e.g., tert-butylthio) to assess steric effects in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare reaction rates and yields using kinetic profiling (e.g., in situ FTIR). Computational Natural Bond Orbital (NBO) analysis can quantify electronic effects (e.g., sulfur lone pair donation to the alkene) .
Data Contradiction Analysis
Q. How to address discrepancies in reported physicochemical properties of trans-1-(methylthio)-2-butene?
- Methodological Answer : Conflicting data (e.g., boiling point, solubility) may arise from impurities or measurement techniques. For example:
- Solubility : Use standardized shake-flask methods with HPLC quantification instead of estimated partition coefficients (log P).
- Thermodynamic Data : Cross-reference NIST Chemistry WebBook entries (e.g., enthalpy of formation) with high-purity samples (>99%) analyzed via differential scanning calorimetry (DSC) .
Research Design Tables
| Parameter | Synthesis Optimization | Catalytic Asymmetry |
|---|---|---|
| Key Variable | Catalyst loading (H-beta zeolite) | Chiral ligand (BINOL) |
| Optimal Range | 5–10 wt% | 5 mol% |
| Analytical Tool | GC-MS | Chiral HPLC |
| Critical Data | Yield (75–85%) | Enantiomeric excess (ee >90%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
